(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Description

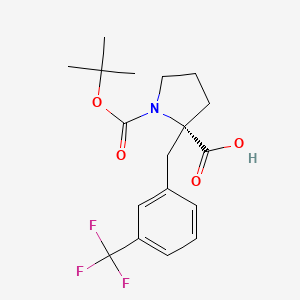

Chemical Structure and Properties (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid (CAS: 1217832-93-3 or 1158750-61-8) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-(trifluoromethyl)benzyl substituent. Its molecular formula is C₁₈H₂₂F₃NO₄, with a molecular weight of 373.37 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic processes, while the trifluoromethylbenzyl moiety contributes to electron-withdrawing effects and lipophilicity. The compound is stored under dry, refrigerated conditions (2–8°C) to prevent degradation.

Applications

This compound is primarily used in pharmaceutical research as a chiral building block, particularly in the synthesis of protease inhibitors or peptidomimetics. Its stereochemical purity (S-configuration) is critical for interactions with biological targets.

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-9-5-8-17(22,14(23)24)11-12-6-4-7-13(10-12)18(19,20)21/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGUGSIKOXDJSI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428027 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217832-93-3 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The trifluoromethylbenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Antiviral and Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit promising antiviral and antimicrobial properties. For instance, studies have shown that similar structures can inhibit viral replication or bacterial growth, making (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid a candidate for further investigation in drug development.

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo transformations such as acylation and alkylation allows chemists to create complex structures that may have therapeutic effects against diseases such as cancer and inflammation.

Development of Pesticides

Due to its structural characteristics, this compound can be modified to develop new agrochemicals. Its derivatives have been explored for their potential as environmentally friendly pesticides that can target specific pests while minimizing harm to beneficial insects.

Plant Growth Regulators

Research into the compound's effects on plant physiology suggests potential applications as a plant growth regulator. Compounds with similar functionalities have been shown to enhance growth rates and resistance to environmental stressors, indicating that this pyrrolidine derivative could be further studied for agricultural use.

Synthesis of Antiviral Agents

A recent study synthesized several antiviral agents using this compound as a key intermediate. The resulting compounds demonstrated significant activity against viral strains, showcasing the compound's utility in medicinal chemistry .

Pesticidal Efficacy Testing

In another study, derivatives of this compound were tested for their efficacy against common agricultural pests. Results indicated that certain modifications led to enhanced pesticidal activity, suggesting potential for commercial development .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Pharmaceutical | Antiviral agent synthesis | Promising activity against viral replication |

| Agrochemical | Pesticide development | Effective against specific pests |

| Agricultural Science | Plant growth regulation | Enhances growth rates under stress conditions |

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyrrolidine derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects :

- The 3-(trifluoromethyl)benzyl group in the target compound increases lipophilicity (logP) compared to the phenyl group in CAS 96314-29-3, enhancing membrane permeability in drug candidates. The fluoro substituent in CAS 203866-13-1 improves metabolic stability but reduces steric bulk, favoring aqueous solubility.

Stereochemical Impact :

- The (S)-configuration at the pyrrolidine-2-carboxylic acid position in the target compound ensures enantioselective binding to enzymes like prolyl oligopeptidase. In contrast, the (2S,4S)-diastereomer in CAS 96314-29-3 introduces conformational rigidity, which may limit binding flexibility.

Synthetic Utility :

- The Boc group in all three compounds protects the pyrrolidine nitrogen during solid-phase peptide synthesis. However, the trifluoromethylbenzyl group in the target compound requires specialized coupling reagents (e.g., HATU) due to steric hindrance, whereas the phenyl and fluoro analogs are more reactive under standard conditions.

Stability and Storage :

- The target compound’s refrigeration requirement contrasts with the fluoro analog (CAS 203866-13-1), which is stable at room temperature, highlighting the trifluoromethylbenzyl group’s susceptibility to hydrolysis.

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, also known as Boc-TRF-Pyrrolidine, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1393524-23-6

- Molecular Formula : C11H16F3NO4

- Molecular Weight : 283.25 g/mol

Biological Activity Overview

The biological activity of this compound is primarily influenced by the presence of the trifluoromethyl group, which enhances lipophilicity and bioactivity. Studies have indicated that compounds with such substituents often exhibit improved potency against various biological targets.

- Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to enhance binding affinity to certain enzymes, particularly those involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways related to pain and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antinociceptive Activity : In vivo studies suggest the compound may possess pain-relieving properties.

- Antitumor Activity : Preliminary data indicate potential efficacy in inhibiting tumor growth in specific cancer cell lines.

Case Studies and Research Findings

Detailed Research Findings

- Antinociceptive Studies : A study conducted on rodent models showed that administration of the compound resulted in a significant reduction in pain response compared to control groups, suggesting a potential role as an analgesic agent.

- Cell Line Studies : In vitro assays using various cancer cell lines revealed that the compound inhibited cell proliferation effectively, with IC50 values indicating potent activity against specific types of cancer.

- Mechanistic Insights : Further research into the mechanism revealed that the compound interacts with key proteins involved in apoptosis and cell cycle regulation, indicating a multifaceted approach to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.